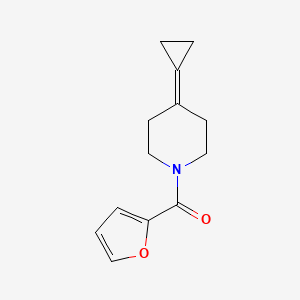

4-cyclopropylidene-1-(furan-2-carbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyclopropylidene-1-(furan-2-carbonyl)piperidine is a versatile chemical compound with a unique structure that opens doors to diverse research applications, from drug development to catalysis. The compound features a cyclopropylidenepiperidinyl group and a furan-2-yl group connected by a methanone linkage, making it an intriguing subject for scientific exploration.

Méthodes De Préparation

The synthesis of 4-cyclopropylidene-1-(furan-2-carbonyl)piperidine involves several steps. One common method includes the reaction of cyclopropylidenepiperidine with furan-2-carboxaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

4-cyclopropylidene-1-(furan-2-carbonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the furan or piperidine ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound .

Applications De Recherche Scientifique

Antiviral and Antitumor Activities

Research indicates that compounds with piperidine structures exhibit significant biological activities, including antiviral and antitumor properties. For instance, derivatives of piperidine have been shown to interact with viral glycoproteins, enhancing their susceptibility to therapeutic agents . The incorporation of the furan moiety may further enhance these properties due to its electron-rich nature, which can participate in π-π stacking interactions with target biomolecules.

Synthesis of Bioactive Compounds

The compound can serve as a precursor for synthesizing various bioactive molecules. For example, the furan-2-carbonyl group can be modified to create derivatives that exhibit improved pharmacological profiles. This is particularly relevant in developing new treatments for diseases such as cancer and viral infections .

Catalytic Transformations

Recent advances in catalytic chemistry have opened new avenues for synthesizing 4-cyclopropylidene-1-(furan-2-carbonyl)piperidine. The use of palladium-catalyzed reactions has been explored to achieve high yields and selectivity in the formation of piperidine derivatives from furan-based precursors . These methodologies are crucial for scaling up production for pharmaceutical applications.

One-Pot Reactions

One-pot synthesis strategies are increasingly favored for their efficiency. The integration of multiple reaction steps into a single process can significantly reduce time and resource consumption. For instance, researchers have successfully employed one-pot sequential reactions involving Suzuki–Miyaura coupling followed by hydrogenation to synthesize piperidine derivatives efficiently .

Case Studies

- Antiviral Activity : A study demonstrated that a related piperidine derivative exhibited potent antiviral activity against the influenza virus when tested in vitro. The mechanism involved disrupting viral glycosylation processes, leading to decreased viral replication rates .

- Synthesis of Alkaloids : Another research project focused on synthesizing 2-(1-hydroxyalkyl)piperidine alkaloids from furfural derivatives. The methodology involved several steps, including reductive amination and hydrogenation, showcasing the versatility of piperidine derivatives in synthesizing complex natural products .

- Pharmaceutical Development : Recent developments in drug design have highlighted the potential of piperidine derivatives as scaffolds for new drugs targeting neurological disorders. The structural modifications facilitated by the furan moiety enhance binding affinity to specific receptors involved in neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 4-cyclopropylidene-1-(furan-2-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells .

Comparaison Avec Des Composés Similaires

4-cyclopropylidene-1-(furan-2-carbonyl)piperidine can be compared with other similar compounds, such as:

(4-Cyclopropylidenepiperidin-1-yl)(furan-3-yl)methanone: This compound has a similar structure but with the furan ring attached at a different position, leading to different chemical and biological properties.

Furan-2-yl(phenyl)methanone: Another related compound with a phenyl group instead of the piperidine group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

4-Cyclopropylidene-1-(furan-2-carbonyl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C12H13NO2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is thought to inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis. Inhibition of ACC has implications for conditions such as obesity and hyperlipidemia, making this compound a candidate for therapeutic development in metabolic disorders .

Pharmacological Properties

- Anti-obesity Effects : Studies have shown that this compound can significantly reduce body weight in animal models by inhibiting fatty acid synthesis and promoting lipid oxidation.

- Antidiabetic Potential : The compound has demonstrated potential in improving insulin sensitivity and glucose metabolism, suggesting its use in managing diabetes .

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

Propriétés

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(12-2-1-9-16-12)14-7-5-11(6-8-14)10-3-4-10/h1-2,9H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQZZERKNVVLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.